(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by the presence of a benzo[1,3]dioxole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[1,3]dioxole structure is known for its presence in various bioactive molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Oxo-Ethyl Group: This step involves the acylation of the benzo[1,3]dioxole with an appropriate acyl chloride or anhydride.
Carbamate Formation: The final step is the reaction of the oxo-ethyl intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation to form quinones under the influence of strong oxidizing agents.
Reduction: The oxo-ethyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring in the benzo[1,3]dioxole can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated benzo[1,3]dioxole derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel pharmaceuticals.
Biology and Medicine:
- Potential use in the development of drugs targeting specific enzymes or receptors.
- Investigated for its anticancer properties due to the bioactivity of the benzo[1,3]dioxole moiety.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
- Employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is largely dependent on its interaction with biological targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxo-ethyl group and carbamate ester can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Benzo[1,3]dioxole: The parent structure, known for its presence in various natural products and pharmaceuticals.
Catechol Derivatives: Compounds with similar aromatic structures and hydroxyl groups.
Carbamate Esters: A class of compounds with similar functional groups, used in pesticides and pharmaceuticals.
Uniqueness: (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is unique due to the combination of the benzo[1,3]dioxole moiety with the oxo-ethyl and carbamate ester groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-7-10(16)9-4-5-11-12(6-9)19-8-18-11/h4-6H,7-8H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPHRZZWQTPJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587580 |
Source
|
Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-99-5 |
Source
|
Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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